Superior Hydrophilicity Driven by Morpholine Substitution
1-(4-Morpholinyl)-4-phenylphthalazine exhibits a computed logP of 2.46 , which is dramatically lower than the 1-(3-chlorophenylamino) analog MY-5445 (XLogP3 = 5.3) [1] and the 1-phenoxy analog (XLogP3 = 4.6) [2]. This represents a reduction of >2.8 and >2.1 log units, respectively, indicating a much higher predicted aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.46 |
| Comparator Or Baseline | MY-5445 (XLogP3: 5.3); 1-Phenoxy-4-phenylphthalazine (XLogP3: 4.6) |
| Quantified Difference | Δ > 2.8 log units vs. MY-5445; Δ > 2.1 log units vs. 1-Phenoxy analog |
| Conditions | Computed values from ACD/Labs Percepta (Target) and PubChem XLogP3 3.0 (Comparators) |
Why This Matters
For procurement in early drug discovery, a lower logP is strongly correlated with improved aqueous solubility and a superior developability profile, reducing the need for complex formulation to achieve adequate exposure.
- [1] PubChem. Compound Summary for CID 1348, MY 5445. https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-chlorophenylamino)-4-phenylphthalazine (accessed 2026-05-02). View Source
- [2] PubChem. Compound Summary for CID 3102749, 1-Phenoxy-4-phenylphthalazine. https://pubchem.ncbi.nlm.nih.gov/compound/1-phenoxy-4-phenylphthalazine (accessed 2026-05-02). View Source
